3-(4-fluorobenzoyl)quinolin-4(1H)-one
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Overview
Description
3-(4-fluorobenzoyl)quinolin-4(1H)-one is an organic compound that belongs to the class of quinoline derivatives It features a quinoline core structure with a 4-fluorobenzoyl group attached at the third position and a ketone group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzoyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and quinoline.
Acylation Reaction: The 4-fluorobenzoyl chloride is reacted with quinoline in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions to ensure complete acylation.
Cyclization: The resulting intermediate undergoes cyclization to form the quinolin-4(1H)-one structure. This step may require the use of a catalyst such as aluminum chloride or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzoyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3-(4-fluorobenzoyl)quinolin-4-ol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3-(4-fluorobenzoyl)quinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluorobenzoyl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)quinolin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell proliferation and apoptosis, such as caspases.
Pathways Involved: It activates the caspase pathway, leading to programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzoyl)quinolin-4(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
3-(4-methylbenzoyl)quinolin-4(1H)-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(4-fluorobenzoyl)quinolin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its stability in biological systems.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)13-9-18-14-4-2-1-3-12(14)16(13)20/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQPTDVIAPBSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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